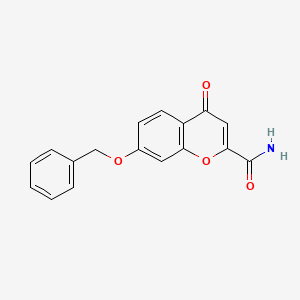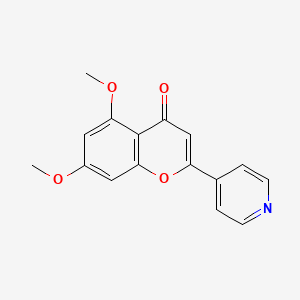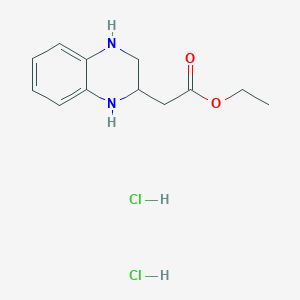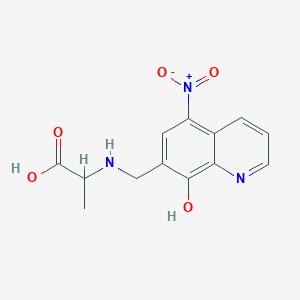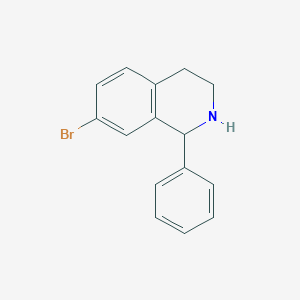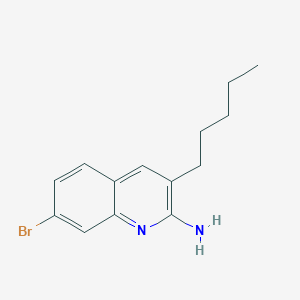
1H-Indole-3-acetic acid, 2-chloro-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-acetic acid, 2-chloro-1-phenyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, combines the indole structure with a chloro and phenyl substitution, which may enhance its biological activity and chemical properties.
Métodos De Preparación
The synthesis of 1H-Indole-3-acetic acid, 2-chloro-1-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol, yielding the corresponding indole derivative . Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Indole-3-acetic acid, 2-chloro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. .
Aplicaciones Científicas De Investigación
1H-Indole-3-acetic acid, 2-chloro-1-phenyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-acetic acid, 2-chloro-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling and gene expression. The compound’s structure allows it to bind to enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1H-Indole-3-acetic acid, 2-chloro-1-phenyl- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
1H-Indole-3-carbaldehyde: Used as a precursor in organic synthesis.
5-Fluoro-1H-indole-2-carboxylic acid: Known for its antiviral properties
The uniqueness of 1H-Indole-3-acetic acid, 2-chloro-1-phenyl- lies in its specific substitutions, which may enhance its biological activity and chemical stability compared to other indole derivatives.
Propiedades
Número CAS |
63793-61-3 |
|---|---|
Fórmula molecular |
C16H12ClNO2 |
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
2-(2-chloro-1-phenylindol-3-yl)acetic acid |
InChI |
InChI=1S/C16H12ClNO2/c17-16-13(10-15(19)20)12-8-4-5-9-14(12)18(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Clave InChI |
VQBVHVQOXIDVBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11838284.png)

